![molecular formula C19H19N3O3 B6005452 N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6005452.png)
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as DIMBI, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, it has been investigated as a potential treatment for cancer, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from damage.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is not yet fully understood, but it is thought to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the modulation of immune system function. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments is that it has been shown to have low toxicity, making it a potentially safer alternative to other compounds. However, one limitation is that it may have limited solubility in certain solvents, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. For example, further studies could investigate its potential as a treatment for specific types of cancer or neurological disorders. Additionally, research could focus on developing more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, or improving its solubility in different solvents. Finally, studies could investigate the potential use of N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in combination with other compounds, to enhance its therapeutic effects.
In conclusion, N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is a promising compound with potential therapeutic applications in several areas of scientific research. Further studies are needed to fully understand its mechanism of action, as well as its potential advantages and limitations in lab experiments. Nevertheless, N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide represents an exciting area of research that may lead to the development of new treatments for cancer, neurological disorders, and other diseases.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 1H-imidazole-1-carboxaldehyde, followed by reduction and acetylation. This synthesis method has been described in detail in a recent publication by Zhang et al. (2020).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-8-7-16(11-18(17)25-2)21-19(23)15-5-3-14(4-6-15)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHHMZQWPAUWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.